2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
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Overview
Description
2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is a heterocyclic compound that features a benzimidazole core with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, thiourea, and primary amines. Reaction conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with primary amines can yield aminomethyl derivatives, while oxidation can produce benzimidazole N-oxides .
Scientific Research Applications
2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and functional materials.
Material Science: It is employed in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)pyridine hydrochloride
- 2-(chloromethyl)quinazoline hydrochloride
- 2-(chloromethyl)benzothiazole hydrochloride
Uniqueness
Compared to these similar compounds, 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is unique due to its specific benzimidazole core, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIBLIMGKDEELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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